N-benzyl-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
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Description
Scientific Research Applications
Synthesis and Biological Activities:
- Synthesis and evaluation of new pyridazinones, including variants of the specified compound, have shown significant analgesic and anti-inflammatory activities. These compounds were found to be more potent than aspirin in certain tests, with some exhibiting high anti-inflammatory activity without ulcerogenic side effects (Doğruer & Şahin, 2003).
- A series of related pyridazinone derivatives were synthesized and exhibited varied biological activities, including antibacterial, antifungal, and cytotoxic effects. Some compounds showed promising antimicrobial activities (Sukuroglu et al., 2012).
Application in Medicinal Chemistry:
- Compounds structurally similar to the specified chemical have been investigated for their potential as cardiotonic agents, demonstrating positive inotropic effects in animal models (Robertson et al., 1986).
- Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives has highlighted their potential as hybrid anticonvulsant agents, with some compounds showing high efficacy and safety profiles (Kamiński et al., 2015).
Chemical Synthesis and Structural Studies:
- Synthesis of various derivatives of pyridazinones and related compounds has been a key focus, leading to the discovery of new molecules with potential biological activities (Blankenbuehler & Parkin, 2002).
- Studies on the synthesis and structure-activity relationships of pyridazinone derivatives have contributed to the understanding of their potential as pharmaceutical agents, particularly in cardiotonic applications (Wang et al., 2008).
Properties
IUPAC Name |
N-benzyl-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(17(22)18-11-13-6-3-2-4-7-13)20-16(21)10-14-8-5-9-15(14)19-20/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJUDXNZAXLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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